molecular formula C22H27ClN6O2 B2859207 N2-(4-ethylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179396-90-7

N2-(4-ethylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No. B2859207
CAS RN: 1179396-90-7
M. Wt: 442.95
InChI Key: DUWRXXOKVOYJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including an ethylphenyl group, a methoxyphenyl group, a morpholino group, and a triazine group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would likely be used to determine the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties could include things like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Triazole Derivatives

    A study detailed the synthesis of novel 1,2,4-triazole derivatives, showcasing their potential antimicrobial activities. The process involved creating derivatives through reactions of various ester ethoxycarbonylhydrazones with primary amines, including morpholine, which is structurally related to the compound of interest (Bektaş et al., 2007).

  • Pyrimidine and Morpholinophenyl Derivatives

    Another research introduced a series of pyrimidine derivatives linked with morpholinophenyl, indicating significant larvicidal activity. This illustrates the potential for such compounds in pest control applications (Gorle et al., 2016).

Potential Applications

  • Neurokinin-1 Receptor Antagonist

    A compound demonstrated efficacy as a neurokinin-1 receptor antagonist, suitable for both intravenous and oral administration, highlighting its potential in treating conditions like emesis and depression (Harrison et al., 2001).

  • Herbicide and Pesticide Removal

    Studies on low-cost biosorbents for pesticide removal from wastewater, including compounds structurally related to triazines, point towards environmental applications in water treatment (Boudesocque et al., 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with therapeutic or pharmacological applications. Without specific information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide details on the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. This could include further studies to fully characterize the compound, investigations into its potential uses, and development of methods for its large-scale synthesis .

properties

IUPAC Name

4-N-(4-ethylphenyl)-2-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2.ClH/c1-3-16-4-6-17(7-5-16)23-20-25-21(24-18-8-10-19(29-2)11-9-18)27-22(26-20)28-12-14-30-15-13-28;/h4-11H,3,12-15H2,1-2H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWRXXOKVOYJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.